Cereclor

Description

Properties

CAS No. |

108171-27-3; 63449-39-8 |

|---|---|

Molecular Formula |

C24H44Cl6 |

Molecular Weight |

545.3 g/mol |

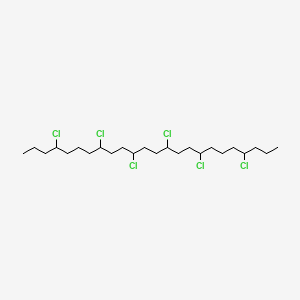

IUPAC Name |

4,8,11,14,17,21-hexachlorotetracosane |

InChI |

InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3 |

InChI Key |

QKUNKVYPGIOQNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl |

boiling_point |

Decomposes (NTP, 1992) |

Color/Form |

Generally they are viscous liquids. Light yellow to amber, thick, oily liquid. Colorless to pale yellow liquids |

density |

1.17 at 77 °F (NTP, 1992) 1.00-1.07 |

flash_point |

greater than 450 °F (NTP, 1992) >200 °C closed cup (C>17, >42% Cl) |

physical_description |

Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992) DryPowder; Liquid |

solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) Insol in water; slightly sol in alcohol; miscible with benzene, chloroform, ether, carbon tetrachloride Insol in glycerine; sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils. Practically insoluble in water and lower alcohols; soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another. |

vapor_pressure |

Nonvolatile (NTP, 1992) |

Origin of Product |

United States |

Preparation Methods

Batch Chlorination Process

In industrial settings, batch reactors are commonly used for small- to medium-scale production. n-Paraffin feedstocks are heated to 80–120°C, and chlorine gas is introduced incrementally to manage exothermic heat. The reaction terminates when the target chlorine content (30–70% by weight) is achieved, monitored via density or refractive index measurements. For example, this compound 60L (, 60% Cl) requires 12–18 hours under these conditions.

Continuous Chlorination Systems

Large-scale facilities employ continuous tubular reactors for higher throughput. n-Paraffins and chlorine are fed co-currently at elevated pressures (2–5 bar) to enhance mixing and reaction efficiency. This method reduces side reactions, such as dichlorination or cyclization, by maintaining a steady-state chlorine concentration.

Controlling Reaction Parameters

The properties of this compound—such as viscosity, thermal stability, and chlorine distribution—are directly influenced by three key variables: temperature, chlorine concentration, and reaction time.

Temperature Optimization

Elevated temperatures (100–140°C) accelerate chlorination but risk over-chlorination and decomposition. At 120°C, the reaction achieves optimal kinetics without significant degradation, yielding products with 50–60% chlorine content. Lower temperatures (80–100°C) favor selective terminal chlorination, producing less viscous grades like this compound 50LV.

Chlorine Concentration Gradients

Controlled chlorine dosing prevents runaway reactions. Industrial systems use mass flow controllers to maintain a chlorine:n-paraffin molar ratio of 1.5–2.5:1. Excess chlorine increases polychlorinated byproducts, necessitating post-reaction stripping with nitrogen or steam.

Reaction Time and Termination

Reaction duration correlates with chlorine content. For instance, this compound S40 (40% Cl) requires 6–8 hours, while this compound 70L (70% Cl) extends to 24–30 hours. Real-time monitoring via gas chromatography (GC) ensures termination at the desired chlorination level.

Industrial-Scale Production

Feedstock Selection

n-Paraffin purity directly impacts product quality. Industrial grades use (short-chain), (medium-chain), or (long-chain) hydrocarbons, distilled to >98% purity. Impurities like branched alkanes or aromatics reduce chlorination efficiency and thermal stability.

Process Optimization

Modern plants integrate automated control systems to adjust temperature, pressure, and chlorine flow dynamically. For example, this compound 63L (63% Cl) production uses feedback loops from inline GC-MS to maintain a chlorine:n-paraffin ratio of 2.1:1 ± 0.2. Post-reaction, unreacted chlorine is recovered via absorption towers, achieving 95% recycling efficiency.

Characterization and Quality Control

Analytical Techniques

This compound’s complex composition necessitates advanced analytical methods:

-

Gas Chromatography (GC): Resolves individual congeners up to but struggles with higher chlorinated species.

-

APCI-QTOF-MS: Bromide-anion attachment enables precise quantification of congener groups (e.g., vs. ) with detection limits of 0.1–1.0 µg/g.

-

Chlorine Content Analysis: Combustion ion chromatography measures total chlorine with ±0.5% accuracy.

Stability Testing

Thermal stability is assessed via accelerated aging at 175°C for 4 hours. High-quality this compound releases <0.2% HCl, indicating minimal decomposition. Grades like this compound 65L exhibit superior stability due to uniform chlorine distribution.

Industrial Data and Specifications

Table 1: Properties of Select this compound Grades

| Grade | Cl (%) | Density (25°C, g/cm³) | Viscosity (100°C, cSt) | Pour Point (°C) |

|---|---|---|---|---|

| S40 | 40 | 1.11 | 4 | -40 |

| 50LV | 49 | 1.19 | 4 | -30 |

| 60L | 60 | 1.37 | 10 | -7 |

| 70L | 70 | 1.54 | 60 | +20 |

Table 2: Reaction Conditions for this compound Grades

| Grade | Temp (°C) | Cl₂:Paraffin Ratio | Time (h) |

|---|---|---|---|

| S40 | 80 | 1.5:1 | 6 |

| 50LV | 90 | 1.8:1 | 8 |

| 60L | 120 | 2.1:1 | 18 |

| 70L | 130 | 2.5:1 | 28 |

Chemical Reactions Analysis

Cereclor primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions can include:

Nucleophilic substitution: Chlorine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation: this compound can undergo oxidation reactions, especially under harsh conditions, leading to the formation of chlorinated alcohols and acids.

Reduction: Reduction reactions can remove chlorine atoms, converting this compound back to its hydrocarbon form.

Scientific Research Applications

Introduction to Cereclor

This compound, a chlorinated paraffin (CP), is a versatile compound widely utilized in various industrial applications due to its unique chemical properties. It is primarily composed of polychlorinated n-alkanes, which exhibit a range of functionalities depending on the carbon chain length and chlorine content. This article explores the scientific research applications of this compound, focusing on its roles in asphalt rejuvenation, flame retardancy, and as a plasticizer in building materials.

Asphalt Rejuvenation

This compound has been identified as an effective rejuvenator for aged asphalt binders, particularly in the context of reclaimed asphalt pavement (RAP). Research indicates that the addition of this compound can significantly enhance the aging resistance and overall performance of asphalt binders.

Key Findings:

- Improvement in Physical Properties: Studies have shown that this compound improves penetration, softening point, ductility, and viscosity of RAP binders .

- Rheological Properties: The incorporation of this compound alters the rheological properties, making the binder more flexible and resistant to cracking at low temperatures .

- Mechanism of Action: this compound works by rebalancing the constituents within the asphalt's colloidal system, enhancing the maltene phase and reducing viscosity and stiffness .

Table 1: Effects of this compound on Asphalt Binder Properties

| Property | Before Addition | After Addition |

|---|---|---|

| Penetration (dmm) | 35 | 45 |

| Softening Point (°C) | 50 | 55 |

| Ductility (cm) | 20 | 30 |

| Viscosity (Pa.s) | 500 | 300 |

Flame Retardancy

This compound is also employed as a flame retardant in various building materials. Its ability to reduce flammability makes it an essential additive in products such as paints, coatings, and plastics.

Usage Statistics:

- In Europe alone, the consumption of chlorinated paraffins like this compound reached between 10,000 to 100,000 tonnes annually .

- These compounds are frequently incorporated into adhesives, jointing mastics, and fireproof paints .

Table 2: Common Applications of this compound in Building Materials

| Application Type | Typical Products |

|---|---|

| Adhesives | Construction adhesives |

| Coatings | Fireproof paints |

| Flooring | Indoor flooring materials |

Plasticizers in Building Materials

This compound serves as a plasticizer, enhancing flexibility and durability in various construction materials. Its incorporation helps to achieve desired physical properties such as moisture resistance and UV stabilization.

Research Insights:

- The use of this compound as a plasticizer contributes to improved performance characteristics in flooring and wall coverings .

- Its presence helps mitigate issues related to brittleness and cracking over time.

Case Study 1: Rejuvenation of Aged Asphalt Binders

A study conducted on the effects of this compound on aged asphalt binders demonstrated significant improvements in their performance characteristics after treatment with varying dosages of this compound. The optimal dosage was found to be around 9%, which led to enhanced aging resistance even after simulated aging processes.

Case Study 2: Flame Retardant Efficacy

In a survey assessing organic flame retardants used in building materials across Sweden, this compound was noted for its high volume usage and effectiveness in reducing fire hazards associated with indoor environments . The study highlighted the need for further research into its long-term effects on indoor air quality.

Mechanism of Action

The mechanism of action of Cereclor as an extreme pressure additive involves the formation of a low-shear-strength chloride film on metal surfaces. This film reduces friction between metal surfaces in contact, preventing surface damage and improving tool life in metal cutting operations. The exact molecular targets and pathways involved in this process are still a subject of research .

Comparison with Similar Compounds

This compound vs. Short-Chain Chlorinated Paraffins (SCCPs)

Structural and Regulatory Differences

This compound vs. Aroclors (Historical CP Alternatives)

Aroclors, once widely used in paints and plastics, were phased out due to toxicity concerns (e.g., PCB contamination). This compound replaced Aroclors in applications like marine coatings, offering:

This compound vs. Other Chlorinated Paraffin Grades

Technical parameters of select this compound grades (Table 1) highlight performance variations:

Table 1: Technical Comparison of this compound Grades

| Grade | Cl Content (%) | Viscosity (cSt, 40°C) | Density (g/mL, 25°C) | Thermal Stability (% HCl) |

|---|---|---|---|---|

| This compound 42 | 42 | 551 | 1.16 | 0.20 |

| This compound S52 | 52 | 310 | 1.26 | 0.15 |

| This compound S58 | 58 | 2,926 | 1.36 | 0.20 |

| This compound E60 | 60 | 7,747 | 1.39 | 0.03 |

- High-Chlorine Grades (e.g., this compound 70) : Used in flame-retardant paints but exhibit higher viscosity (limiting spray applications) and moderate HCl release (0.03–0.2%) .

- Low-Chlorine Grades (e.g., this compound 42) : Preferred in asphalt for balancing viscosity reduction (from 551 to 300 cSt post-blending) and aging resistance .

Research Findings and Industrial Relevance

- Asphalt Rejuvenation : Adding 9% this compound to reclaimed asphalt (RAP) restored penetration values to 85–90% of virgin binder performance, with a 40% improvement in fatigue resistance (DSR testing) .

- Environmental Impact : Long-chain this compound grades degrade aerobically (15–29-hour half-life) and adsorb strongly to sediments, minimizing groundwater contamination risks .

- Market Trends : this compound S52 dominates the Asia-Pacific metalworking fluid market, with a 12% annual growth rate driven by automotive manufacturing demand .

Q & A

Q. What are the critical physicochemical properties of Cereclor that influence experimental design in materials science?

this compound’s efficacy in applications like polymer modification or asphalt rejuvenation depends on its chlorine content (42–70%), carbon chain length (e.g., C17 in this compound E60), and hydrophobicity . Researchers must quantify these properties using gas chromatography-mass spectrometry (GC-MS) to ensure batch consistency. For example, this compound E60’s long carbon chains increase hydrophobic interactions but may lead to adsorption losses in glassware during methanol-based experiments .

Q. What standardized analytical methods are recommended for quantifying this compound in silicone rubber or asphalt matrices?

High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is widely used, but discrepancies arise due to matrix effects. For silicone rubber, extraction protocols involving hexane and ultrasonication achieve >80% recovery . In asphalt, ASTM D4124-09 fractionation separates this compound from aromatic fractions, enabling precise quantification via Fourier-transform infrared spectroscopy (FTIR) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound’s chlorinated paraffin composition requires adherence to OSHA guidelines: use fume hoods for aerosol prevention, nitrile gloves for dermal protection, and secondary containment for spills. Chronic exposure risks include liver toxicity (RTECS Category 3), necessitating regular air monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification across chromatographic methods?

In silicone rubber studies, this compound E60’s high-retention-time homologs are underestimated due to adsorption on glassware. Mitigation strategies include pre-silanizing glass surfaces and validating recovery rates using internal standards (e.g., deuterated chlorinated paraffins) . For asphalt, matrix-matched calibration curves reduce signal suppression from polar aromatic compounds .

Q. What experimental parameters optimize this compound’s efficacy as an asphalt binder rejuvenator?

Optimal rejuvenation occurs at 140°C with 15-minute mixing (3000 rpm). Sulfur additives (0.5–1.5%) enhance crosslinking via carbon-sulfur bond formation, improving rheological properties. However, exceeding 1.5% sulfur reduces flexibility due to excessive crosslinking .

Q. How does this compound’s molecular weight distribution affect its diffusion in silicone rubber?

this compound E60’s C17 chains exhibit slower diffusion rates (diffusion coefficient: cm²/s) compared to shorter-chain variants, as shown in silicone rubber diffusion profiles (Fig. S7, ). Researchers should model diffusion using Fick’s second law with boundary conditions adjusted for hydrophobic interactions .

Q. What methodologies validate this compound’s environmental leaching potential from polymer matrices?

Accelerated leaching tests in simulated seawater (30°C, 7 days) combined with GC-MS detect <2% leaching for this compound 48. For long-term studies, silicone rubber passive samplers deployed in marine environments provide real-world data, though biofouling must be controlled .

Q. How do chlorine content and carbon chain length affect this compound’s compatibility with polymer blends?

Higher chlorine content (e.g., 60% in this compound E60) increases polarity, improving dispersion in polar polymers like polyvinyl chloride (PVC). However, in non-polar matrices like polyethylene, phase separation occurs unless compatibilizers (e.g., maleic anhydride-grafted polyolefins) are added .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., adsorption losses vs. theoretical recovery), use control experiments with inert PTFE containers and spike-recovery tests to isolate variables .

- Experimental Reproducibility : Document mixing speeds, solvent purity, and temperature gradients in detail, per ASTM and Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.